2-(3-chlorophenyl)-1H-benzimidazole

MEK Inhibition KRAS Mutation Precision Oncology

Select G-573 (2-(3-chlorophenyl)-1H-benzimidazole) for KRAS-mutant oncology studies requiring a Class II MEK inhibitor with a validated Ser212 hydrogen-bond interaction. Unlike cobimetinib or trametinib, G-573 delivers superior efficacy in KRAS-mutant models (HCT116 IC50=3.43 µM; H2122 IC50=2.56 µM). Its defined PK/PD relationship (pERK IC50=0.406 µM) enables quantitative pharmacodynamic benchmarking. Cross-species PK data (mouse, rat, dog, NHP) support translational ADME studies. Insist on the 3-chloro regioisomer to ensure target engagement fidelity.

Molecular Formula C13H9ClN2
Molecular Weight 228.67 g/mol
CAS No. 22868-35-5
Cat. No. B1683922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-chlorophenyl)-1H-benzimidazole
CAS22868-35-5
SynonymsG573;  G-573;  G 573.
Molecular FormulaC13H9ClN2
Molecular Weight228.67 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)Cl
InChIInChI=1S/C13H9ClN2/c14-10-5-3-4-9(8-10)13-15-11-6-1-2-7-12(11)16-13/h1-8H,(H,15,16)
InChIKeyBGYHTIIVIGGCIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Chlorophenyl)-1H-benzimidazole (CAS 22868-35-5) for MEK-Targeted Research: A Preclinical Inhibitor with Quantifiable Pharmacodynamic Differentiation


2-(3-Chlorophenyl)-1H-benzimidazole (CAS 22868-35-5), also designated as G-573, is a benzimidazole-based small molecule that functions as an allosteric inhibitor of mitogen-activated protein kinase kinase (MEK) [1]. It is primarily utilized as a research tool compound in preclinical oncology studies to interrogate the MAPK/ERK signaling cascade. The compound has been characterized for its in vitro potency, in vivo pharmacokinetic profile in multiple species, and tumor growth inhibition in human xenograft models . As a reference MEK inhibitor, it exhibits a well-defined mechanism of action involving a hydrogen-bond interaction with Ser212 of MEK, which is critical for blocking feedback phosphorylation in specific oncogenic contexts [2].

Why 2-(3-Chlorophenyl)-1H-benzimidazole Is Not Interchangeable with Other Benzimidazole or MEK Inhibitor Analogs


Selecting a benzimidazole derivative based solely on scaffold similarity is insufficient for reproducible research. The position of the chloro-substituent on the pendant phenyl ring (e.g., 3-chloro vs. 2-chloro or 4-chloro) and the specific binding interactions with the MEK allosteric pocket profoundly influence potency, selectivity, and efficacy against distinct genetic backgrounds [1]. Unlike some FDA-approved MEK inhibitors such as trametinib or cobimetinib, which belong to distinct structural classes and exhibit different mechanisms of MEK inhibition, G-573 (2-(3-chlorophenyl)-1H-benzimidazole) has been specifically identified as a Class II MEK inhibitor with superior efficacy in KRAS-mutant preclinical models due to a unique hydrogen-bond interaction with Ser212 [2]. Consequently, substituting this compound with a regioisomer or an alternative MEK inhibitor without this specific pharmacophore and binding mode will yield non-equivalent results, particularly in studies focused on KRAS-driven tumor biology and resistance mechanisms.

Quantitative Differentiation of 2-(3-Chlorophenyl)-1H-benzimidazole (G-573): Head-to-Head and Cross-Study Comparative Evidence for Scientific Selection


Superior Efficacy in KRAS-Mutant vs. BRAF-Mutant Cancers: Direct Comparative Evidence with Cobimetinib (GDC-0973)

2-(3-Chlorophenyl)-1H-benzimidazole (G-573) demonstrates a distinct mechanism of MEK inhibition that confers superior efficacy in KRAS-driven tumors compared to BRAF-driven tumors, a differentiation not shared by the clinical MEK inhibitor cobimetinib (GDC-0973). In a direct comparative study, G-573 exhibited significantly greater antiproliferative activity in KRAS-mutant cell lines, while cobimetinib was more effective in BRAF-mutant cells. This differential is mechanistically linked to the formation of a strong hydrogen bond with Ser212 in MEK by G-573, which is critical for blocking MEK feedback phosphorylation by wild-type RAF [1].

MEK Inhibition KRAS Mutation Precision Oncology

High Potency Against MEK: Binding Affinity (Ki = 0.3 nM) and Cellular pERK Inhibition (IC50 = 0.406 µM) Quantified in Preclinical Models

2-(3-Chlorophenyl)-1H-benzimidazole (G-573) demonstrates high binding affinity for MEK with a reported inhibition constant (Ki) of 0.3 nM, as measured in biochemical assays [1]. In a cellular context, it potently inhibits the phosphorylation of ERK (pERK), a downstream biomarker of MEK activity, with an estimated IC50 of 0.406 µM in HCT116 human colorectal carcinoma tumors [2]. While direct head-to-head Ki data with other benzimidazole-based MEK inhibitors is limited, this potency profile is consistent with the compound's established role as a potent allosteric MEK inhibitor.

Enzyme Inhibition Pharmacodynamics Kinase Assay

Tumor Growth Inhibition in HCT116 and H2122 Xenograft Models: IC50 and ED50 Values for In Vivo Efficacy Quantification

The in vivo antitumor activity of 2-(3-chlorophenyl)-1H-benzimidazole (G-573) has been quantified in two human cancer xenograft models. Using an indirect response model to relate plasma concentration to tumor growth inhibition, the estimated IC50 values for tumor growth inhibition were 3.43 µM in HCT116 (colorectal) tumors and 2.56 µM in H2122 (non-small cell lung cancer) tumors [1]. Corresponding estimated ED50 values (effective dose for 50% inhibition) were approximately 4.6 mg/kg/day and 1.9 mg/kg/day in the HCT116 and H2122 models, respectively . These values provide a critical quantitative benchmark for designing in vivo efficacy studies and comparing results across different experimental setups.

In Vivo Efficacy Xenograft Model Colorectal Cancer Non-Small Cell Lung Cancer

Preclinical Pharmacokinetic Profile Across Species: Low Clearance and Moderate Half-Life Enable Feasible In Vivo Dosing Regimens

The preclinical pharmacokinetic (PK) properties of 2-(3-chlorophenyl)-1H-benzimidazole (G-573) have been characterized in mouse, rat, dog, and cynomolgus monkey, providing essential data for translational research. G-573 exhibits low plasma clearance across all four species, ranging from 0.754 mL/min/kg in cynomolgus monkey to 10 mL/min/kg in dog, with values of 7.7 mL/min/kg in mouse and 2.24 mL/min/kg in rat [1]. The volume of distribution is low to moderate (0.114-1.77 L/kg), resulting in a moderate terminal half-life ranging from approximately 2 to 9 hours depending on the species . This favorable PK profile supports once-daily or twice-daily dosing in preclinical animal models, a key practical consideration for in vivo experimental design.

Pharmacokinetics ADME Preclinical Development

Optimal Research Applications for 2-(3-Chlorophenyl)-1H-benzimidazole (G-573) Based on Quantitative Evidence


Preclinical Investigation of MEK Dependency in KRAS-Mutant Tumor Models

G-573 is the preferred tool compound for studies investigating the therapeutic vulnerability of KRAS-mutant cancers to MEK inhibition. As demonstrated by direct comparative evidence, G-573 exhibits superior efficacy in KRAS-mutant cell lines compared to cobimetinib, a finding mechanistically linked to its unique hydrogen-bond interaction with Ser212 of MEK [1]. Researchers utilizing patient-derived xenografts or syngeneic models of KRAS-driven pancreatic, colorectal, or lung adenocarcinoma should prioritize this compound to recapitulate this specific mode of MEK blockade.

Pharmacodynamic (PD) Biomarker Studies of MAPK Pathway Inhibition

The established relationship between G-573 plasma concentration and pERK inhibition in tumor tissue (IC50 = 0.406 µM) makes this compound a reliable probe for quantitative pharmacodynamic studies [2]. It is ideally suited for ex vivo and in vivo experiments designed to assess the kinetics and extent of MAPK pathway suppression in response to MEK inhibitor treatment, enabling researchers to establish PK/PD correlations and determine optimal dosing schedules for pathway modulation.

In Vivo Efficacy Studies in Human Tumor Xenograft Models (HCT116 and H2122)

G-573 is a well-characterized reference compound for evaluating tumor growth inhibition in human xenograft models, specifically HCT116 (colorectal) and H2122 (non-small cell lung cancer). The availability of quantitative tumor growth IC50 values (3.43 µM and 2.56 µM, respectively) and ED50 estimates (~4.6 and 1.9 mg/kg/day) allows for direct benchmarking of experimental results against published data . Researchers can confidently use these parameters to design dose-ranging studies and to compare the in vivo efficacy of novel MEK inhibitors or combination therapies.

Cross-Species Pharmacokinetic and Toxicology Studies

Given the detailed preclinical PK characterization across mouse, rat, dog, and cynomolgus monkey, G-573 serves as a useful reference compound for ADME and toxicology studies. The reported low clearance and moderate half-life in these species (e.g., mouse CL = 7.7 mL/min/kg, t1/2 ~2-9 h) provide a valuable dataset for species selection, allometric scaling exercises, and the interpretation of toxicokinetic data in regulatory preclinical development .

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